molecular formula C24H22N2O3S B7706036 N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE

N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B7706036
M. Wt: 418.5 g/mol
InChI Key: PRFQMEZUASVSHW-UHFFFAOYSA-N
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Description

N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a sulfonamide group, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group through sulfonation reactions. The final steps usually involve the coupling of the quinoline and sulfonamide intermediates under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.

Scientific Research Applications

N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as a precursor for synthesizing other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.

    Sulfonamides: Sulfa drugs, such as sulfamethoxazole, share the sulfonamide group and are known for their antibacterial properties.

Uniqueness

What sets N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE apart is its combination of both quinoline and sulfonamide functionalities in a single molecule. This unique structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these groups.

Properties

IUPAC Name

4-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-10-12-22(13-11-17)30(28,29)26(21-8-5-6-18(2)14-21)16-20-15-19-7-3-4-9-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFQMEZUASVSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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